molecular formula C15H23N3 B1438505 1-(1-Benzylpyrrolidin-3-yl)piperazine CAS No. 765878-69-1

1-(1-Benzylpyrrolidin-3-yl)piperazine

Cat. No.: B1438505
CAS No.: 765878-69-1
M. Wt: 245.36 g/mol
InChI Key: QRCCCCZXXGZOGG-UHFFFAOYSA-N
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Description

“1-(1-Benzylpyrrolidin-3-yl)piperazine” is a chemical compound with the CAS Number: 765878-69-1 . It has a molecular weight of 245.37 and its IUPAC name is 1-(1-benzyl-3-pyrrolidinyl)piperazine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H23N3/c1-2-4-14(5-3-1)12-17-9-6-15(13-17)18-10-7-16-8-11-18/h1-5,15-16H,6-13H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is an oil-like substance . It has a molecular weight of 245.37 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Metabolism and Pharmacological Actions

1-(1-Benzylpyrrolidin-3-yl)piperazine, as part of the arylpiperazine class, is significant in the pharmacological field, particularly for its metabolism and actions related to serotonin receptors. Arylpiperazine derivatives, including this compound, undergo extensive metabolism involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects in humans and animals. These metabolites have affinity for various neurotransmitter receptors, and their formation is crucial for the pharmacological actions of arylpiperazine derivatives used in treating depression, psychosis, or anxiety. The individual variability in metabolite-to-parent drug ratios highlights the importance of understanding the metabolic pathways and the effects of physiological and pathological factors on these pathways (Caccia, 2007).

Anti-mycobacterial Activity

Piperazine and its analogs, including this compound, have shown potential as vital building blocks for developing anti-mycobacterial agents. Research has emphasized their significance in creating potent molecules against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review on the anti-mycobacterial compounds over the past five decades, specifically focusing on piperazine's role, highlights the compound's importance in medicinal chemistry for designing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Drug Development and Therapeutic Use

Piperazine derivatives, including this compound, are highlighted for their diverse therapeutic uses. These compounds are part of various drugs with significant medical applications, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. The modification of the substitution pattern on the piperazine nucleus can make a recognizable difference in the medicinal potential of the resultant molecules. This versatility underlines the importance of piperazine derivatives in rational drug design and their potential to serve as a flexible building block in discovering drug-like elements for treating various diseases (Rathi et al., 2016).

Safety and Hazards

The safety information for “1-(1-Benzylpyrrolidin-3-yl)piperazine” includes several hazard statements: H302, H315, H318, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound is classified with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .

Properties

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-17-9-6-15(13-17)18-10-7-16-8-11-18/h1-5,15-16H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCCCCZXXGZOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659465
Record name 1-(1-Benzylpyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765878-69-1
Record name 1-(1-Benzylpyrrolidin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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